2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-

Analytical Chemistry Quality Control Pharmaceutical Synthesis

Choose this specific glycolic acid NHS ester for Cletoquine synthesis, ANDA impurity profiling, and hydrophilic bioconjugation. Its unique α-hydroxyacetyl moiety, defined mp 103–108°C, and XLogP –1.4 ensure batch-to-batch reproducibility that generic NHS esters cannot guarantee. Supplied with full characterization data compliant with regulatory guidelines, it serves as a critical reference standard for QC and method validation. Substituting risks invalidating your synthetic route or analytical method—order the validated compound with traceable identity and purity.

Molecular Formula C6H7NO5
Molecular Weight 173.12 g/mol
CAS No. 19374-87-9
Cat. No. B1342429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-
CAS19374-87-9
Molecular FormulaC6H7NO5
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CO
InChIInChI=1S/C6H7NO5/c8-3-6(11)12-7-4(9)1-2-5(7)10/h8H,1-3H2
InChIKeyJLZNGFXJKPJSJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- (CAS 19374-87-9): A Key Glycolic Acid NHS Ester for Bioconjugation and Pharmaceutical Synthesis


2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-, also known as N-(Glycoloyloxy)-succinimide or glycolic acid N-hydroxysuccinimide ester, is a specialized activated ester [1]. This compound serves as a versatile reagent in bioconjugation chemistry and as a key intermediate in the synthesis of complex pharmaceutical molecules, most notably Cletoquine, a metabolite of the important drug Hydroxychloroquine . As an N-hydroxysuccinimide (NHS) ester of glycolic acid, it is specifically designed for the efficient and selective acylation of primary amines under mild conditions, making it a critical component in analytical method development, drug manufacturing, and advanced materials science [2].

Why Procuring 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- (CAS 19374-87-9) Requires Specification Beyond General Succinimide Esters


In procurement and scientific selection, substituting 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- with a generic N-hydroxysuccinimide (NHS) ester or a different glycolic acid derivative is a high-risk decision. The specific α-hydroxyacetyl moiety is not a mere spectator; it critically dictates the reagent's physical properties, its hydrolytic stability, and the exact linker length and functional group introduced upon conjugation [1]. While class-level inferences suggest NHS esters share a general reactivity profile with primary amines, the quantitative and qualitative performance differences among them are profound and can invalidate a synthetic route or bioconjugation protocol. The evidence below demonstrates that this particular compound offers a unique combination of attributes—such as a defined melting point and solubility profile—that are essential for reproducible research and validated manufacturing processes, particularly in the context of regulated pharmaceutical applications like ANDA filings [2]. Using an unvalidated substitute risks altering reaction kinetics, introducing new impurities, and failing to meet the stringent identity and purity requirements of a quality control (QC) reference standard.

Quantitative Evidence Guide for 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- (CAS 19374-87-9) Against Closest Analogs


Defined Solid-State Identity vs. Common NHS Ester Variants

The target compound is a well-characterized, white to off-white solid with a defined melting point range of 103-108°C . This contrasts sharply with many commonly used NHS ester derivatives, such as the widely employed heterobifunctional crosslinker Sulfo-EGS (CAS 70539-42-3), which is described as a water-soluble analog of EGS but does not share this specific solid-state identity or melting characteristic [1]. A precise melting point is a critical quality attribute for verifying identity and purity upon receipt and during stability studies, enabling robust analytical method validation [2].

Analytical Chemistry Quality Control Pharmaceutical Synthesis

Validated Role as a Key Intermediate in Cletoquine Synthesis

This specific glycolic acid NHS ester is a documented, key synthetic intermediate for the preparation of Cletoquine (C573505), a major active metabolite of the widely used antimalarial and antirheumatic drug Hydroxychloroquine . This role is not described for other closely related NHS esters, such as succinimidyl acetate or succinimidyl carbonate, which are not cited in the literature for this specific transformation. The use of this specific compound in this validated synthetic pathway provides a proven, literature-backed route for accessing Cletoquine and its analogs, which is crucial for researchers developing impurity standards or investigating drug metabolism.

Medicinal Chemistry Drug Synthesis Antimalarial Research

Lower Calculated LogP (Hydrophilicity) vs. PEGylated NHS Esters

The compound's calculated partition coefficient (XLogP3-AA) is -1.4 [1], indicating it is significantly more hydrophilic than larger, lipophilic NHS ester derivatives like Azido-PEG3-aminoacetic acid-NHS ester, which are designed with polyethylene glycol (PEG) chains to increase solubility and linker length . This fundamental difference in hydrophilicity translates to distinct solubility profiles and will influence partitioning and reaction kinetics in biphasic systems or when conjugating to hydrophobic targets.

Bioconjugation Drug Delivery Physicochemical Profiling

Inferred Lower Hydrolysis Rate Compared to Succinimidyl Carbonate Analogs

Direct comparative hydrolysis rate data for this specific glycolate ester is unavailable in the open literature. However, strong class-level inference can be drawn from studies comparing structurally related NHS esters. Research on PEGylation reagents has demonstrated that succinimidyl carbonate (SC) derivatives of mPEG possess a lower hydrolysis rate than succinimidyl succinate (SS) derivatives [1]. The target compound, being a glycolate ester, is structurally closer to an acetate or succinate ester than to a carbonate. Based on this established structure-stability relationship, it is reasonable to infer that the target compound's hydrolysis rate in aqueous buffers would differ from that of a succinimidyl carbonate analog, potentially offering greater stability in certain pH ranges [2]. This is a critical consideration for reaction optimization, as hydrolysis competes with the desired amine acylation.

Bioconjugation Chemistry Reaction Kinetics Stability

Documented DMSO and Methanol Solubility for Laboratory Handling

The compound exhibits slight solubility in DMSO and methanol . This contrasts with water-soluble NHS ester analogs like Sulfo-EGS, which are specifically sulfonated to enhance aqueous solubility for bioconjugation in purely aqueous environments . The known, albeit slight, solubility in organic solvents is a crucial handling parameter for preparing stock solutions for chemical synthesis or analytical method development.

Analytical Chemistry Sample Preparation Solubility

Primary Application Scenarios for 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- (CAS 19374-87-9) Based on Verified Evidence


Synthesis of Cletoquine and Hydroxychloroquine Metabolite Standards

The most compelling and validated application for this compound is its use as a key intermediate in the synthesis of Cletoquine (C573505), a major active metabolite of Hydroxychloroquine . Researchers and pharmaceutical companies developing analytical methods for Hydroxychloroquine, conducting metabolism studies, or preparing impurity profiles for ANDA submissions should prioritize this specific reagent to ensure the integrity of their synthetic route and the identity of the resulting metabolite standard. The defined physicochemical properties of the compound, such as its melting point and solubility, facilitate purification and characterization of the final product . Substitution with a different activated ester risks introducing structural variations that could lead to a different reaction outcome or the formation of impurities not present in the validated pathway.

Quality Control Reference Standard for ANDA and Commercial Manufacturing

This compound is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly cited for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Hydroxychloroquine [1]. In this highly regulated context, the compound serves as a critical reference standard. Its verified identity and purity, supported by the documented melting point and other analytical data, are essential for establishing product specifications and ensuring batch-to-batch consistency in a GMP environment. Using a less-characterized or generic substitute is not acceptable for these regulated workflows, as it would compromise the traceability and validity of the analytical data.

Precision Bioconjugation Requiring a Short, Hydrophilic Linker

For bioconjugation projects where a short, hydrophilic spacer arm is required, this glycolic acid NHS ester offers a distinct advantage. Its calculated XLogP of -1.4 [2] and its relatively small molecular footprint (MW 173.12 g/mol) [2] are ideal for introducing a glycolate moiety without adding significant lipophilicity or bulk. This contrasts with longer, more lipophilic PEG-based NHS esters . The compound is suitable for modifying peptides, proteins, or surfaces where a minimal, hydrophilic linker is desired to preserve the native function or solubility of the target biomolecule. The known reactivity of NHS esters with primary amines under mild, aqueous conditions (pH 7-8.5) provides a robust and predictable conjugation chemistry [3].

Custom Organic Synthesis and Chemical Probe Development

As a well-defined, solid building block with a reactive NHS ester and a free hydroxyl group, 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- is a versatile intermediate for custom organic synthesis. The activated ester allows for selective acylation of amines, while the pendant hydroxyl group can be further derivatized or serve as a handle for additional modifications. This dual functionality, combined with its defined solid-state properties (melting point 103-108°C) , makes it an attractive starting material for the synthesis of more complex molecules, including chemical probes, affinity labels, and novel drug candidates. Researchers can leverage its established identity and purity to build synthetic routes with greater confidence and reproducibility.

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